Bicyclo[2.2.1]heptane-2,2-dimethanol
Overview
Description
Bicyclo[2.2.1]heptane-2,2-dimethanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogenation and Dimerization
Bicyclo[2.2.1]heptane derivatives can undergo hydrogenation and dimerization. For example, bicyclo[2.2.1]hepta-2,5-diene has been hydrogenated to form other compounds like tricyclo[2.2.1]heptane. This process has been catalyzed by cobalt(I) complexes in certain studies (Kanai, Watabe, & Nakayama, 1986).
Crystal Structure Analysis
Research has focused on determining the absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives through crystal structure analysis. This has included studying the hydrogen-bonding properties of these compounds (Plettner et al., 2005).
Chemical Synthesis
Bicyclo[2.2.1]heptane derivatives have been synthesized for various applications. For instance, bicyclo[4.1.0]hept-1,6-ene was generated and studied for its dimerization and oxidation properties (Billups et al., 1996).
Anodic Oxidation Products
Studies have explored the products of anodic oxidation of bicyclo[2.2.1]hept-2-ene and related compounds. This has led to the discovery of various carbonates and alcohols formed under specific conditions (Baggaley, Brettle, & Sutton, 1975).
Pyramidalization in Alkanes
Research has also delved into the pyramidalization of double bonds in bicyclic alkanes like bicyclo[2.2.1] hept-2-ene and its derivatives. This involves understanding the impact of torsional and repulsion effects on these molecules (Carrupt & Vogel, 1985).
Combustion Analysis
The combustion products of 2,2'-bis(bicyclo[2.2.1]heptane) have been analyzed for their potential use in liquid rocket engines. This study involved examining the thermodynamic parameters and composition of the combustion products (Bermeshev et al., 2019).
Safety and Hazards
When handling Bicyclo[2.2.1]heptane-2,2-dimethanol, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22Related compounds have been shown to undergo unique reactions such as retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that cyclopentadiene derivatives with a dienophile moiety at the c-5 position can induce the imda reaction, providing a tricyclic carbon framework . This suggests that the compound might interact with biochemical pathways involving these structures.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c . This suggests that temperature and physical state might play a role in its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds . Therefore, it is plausible that Bicyclo[2.2.1]heptane-2,2-dimethanol could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
A related compound, 2,2’-bis(bicyclo[2.2.1]heptane), has been shown to have genotoxic effects on bacterial cells . It was found to cause DNA damage and induce an oxidative stress response
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKKPWZFFCHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934998 | |
Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15449-66-8 | |
Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15449-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2,2-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015449668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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